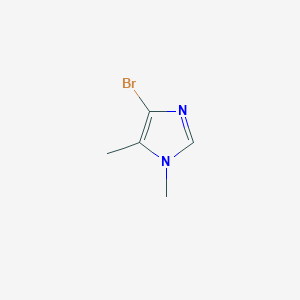
(E)-3-amino-3-(4-methylphenyl)-2-propenenitrile
Overview
Description
(E)-3-amino-3-(4-methylphenyl)-2-propenenitrile, also known as 4-methylphenylacrylonitrile (MPAN) is an organic compound used in the synthesis of various compounds, including drugs, and as a reagent in laboratory experiments. It has a wide range of applications in the pharmaceutical, chemical, and biotechnology industries.
Scientific Research Applications
MPAN is used in the synthesis of various compounds, including drugs. It is also used as a reagent in laboratory experiments, such as the synthesis of polymers, the synthesis of drug analogues, and the synthesis of organic compounds. It has been used in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of MPAN is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of the drugs. It is also believed to interact with certain receptors in the body, leading to an increase in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
MPAN has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the activity of certain hormones and neurotransmitters, as well as to increase the bioavailability of certain drugs. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using MPAN in laboratory experiments is its ease of synthesis. It can be synthesized in a two-step process using an aqueous solution of (E)-3-amino-3-(4-methylphenyl)-2-propenenitrileol and acrylonitrile. This makes it an ideal reagent for the synthesis of various compounds, including drugs, and for the study of the mechanism of action of drugs. However, there are some limitations to using MPAN in laboratory experiments. It is not very soluble in water, so it needs to be dissolved in an organic solvent before it can be used. It is also toxic, so it needs to be handled with care.
Future Directions
For research include further research into the biochemical and physiological effects of MPAN on the body, further research into the mechanism of action of MPAN in the body, further research into the use of MPAN as a reagent in laboratory experiments, and the development of new methods for the synthesis, safe
properties
IUPAC Name |
(E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-6H,12H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWQBZGANBIJBI-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)





methanone](/img/structure/B3034348.png)
methanone](/img/structure/B3034349.png)
![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)
![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)

